Cas no 37519-97-4 (6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-)
37519-97-4 structure
Product Name:6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-
CAS-nummer:37519-97-4
MF:C15H28O
MW:224.382225036621
CID:1484164
PubChem ID:5280341
Update Time:2025-04-21
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-
- 3,7,11-trimethyldodeca-6,10-dien-1-ol
- 2U2PG80P22
- (E)-3,7,11-Trimethyl-6,10-dodecadien-1-ol
- (+/-)-DIHYDROFARNESOL [FHFI]
- 2,3-Dihydro-(E)-6-farnesol
- (+/-)-Dihydrofarnesol [FIFH]
- (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol
- 37519-97-4
- DIHYDROFARNESOL [INCI]
- Q27255599
- DIHYDROFARNESOL
- 2,3-Dihydrofarnesol
- 2,3-Dihydro-6-trans-farnesol
- 3,7,11-Trimethyl-6E,10-dodecadien-1-ol
- LMFA05000145
- FEMA No. 4031
- SCHEMBL509821
- (+/-)DIHYDRAFARNESOL
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (6E)-
- (6E)-3,7,11-Trimethyl-6,10-dodecadien-1-ol #
- 2,3-Dihydro-6-trans-farnesol (DL-)
- (+/-)-Dihydrofarnesol
- (E)-3,7,11-Trimethyldodeca-6,10-dien-1-ol
- Dihydrofarnesol, (+/-)-
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-(.+/-.)-
- 51411-24-6
- CHEBI:188055
- (+)-(6E)-3,7,11- trimethyl-6,10-dodecadien-1-ol
- UNII-2U2PG80P22
- (e)-2,3-dihydrofarnesol
- 3,7,11-Trimethyl-6,10-dodecadien-1-ol
- DL-2,3-Dihydro-6-trans-farnesol
- 3,7,11-Trimethyl-6,10-dodecadien-1-ol; 2,3-Dihydrofarnesol
-
- Inchi: 1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3/b14-9+
- InChI-sleutel: OOOOFOPLSIWRAR-NTEUORMPSA-N
- LACHT: OCCC(C)CC/C=C(\C)/CC/C=C(\C)/C
Berekende eigenschappen
- Exacte massa: 224.21400
- Monoisotopische massa: 224.214015512g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 8
- Complexiteit: 222
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.1
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- PSA: 20.23000
- LogboekP: 4.47780
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)- Gerelateerde literatuur
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
37519-97-4 (6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-) Gerelateerde producten
- 3197-68-0(2-(cyclohex-1-en-1-yl)ethan-1-ol)
- 106-22-9(Citronellol)
- 498-16-8(4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)-)
- 7540-51-4(L-Citronellol)
- 1117-61-9(D-Citronellol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
CN Leverancier
Reagentie
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk